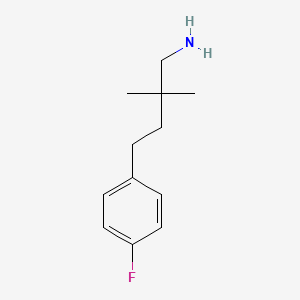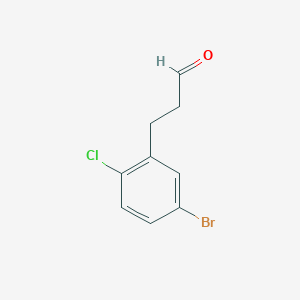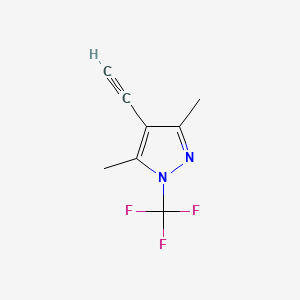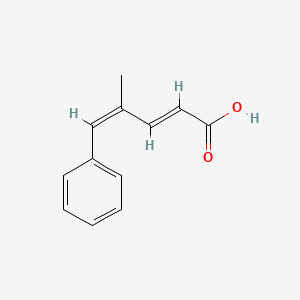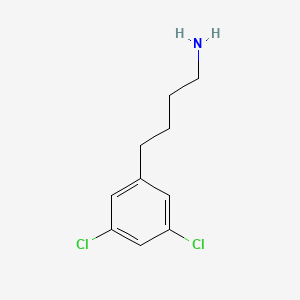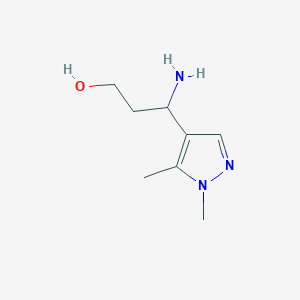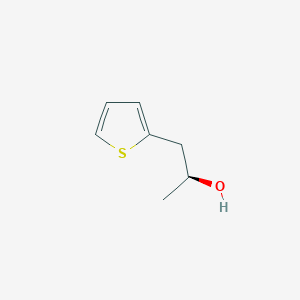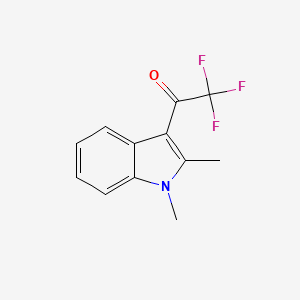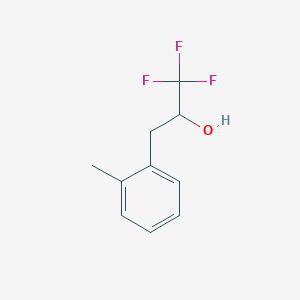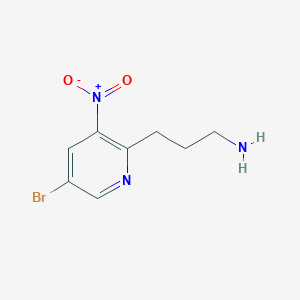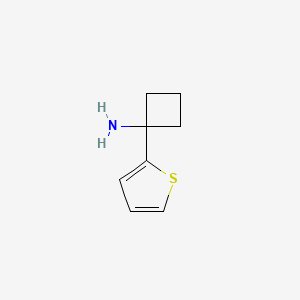
1-(Thiophen-2-yl)cyclobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiophen-2-yl)cyclobutan-1-amine is an organic compound that features a cyclobutane ring substituted with an amine group and a thiophene ring Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-yl)cyclobutan-1-amine typically involves the formation of the cyclobutane ring followed by the introduction of the thiophene and amine groups. One common method is the [2+2] cycloaddition reaction, which forms the cyclobutane ring. This can be followed by functionalization to introduce the thiophene and amine groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Thiophen-2-yl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the amine group or the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Applications De Recherche Scientifique
1-(Thiophen-2-yl)cyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving biological activity and interactions.
Industry: It can be used in the development of materials with unique electronic or optical properties
Mécanisme D'action
The mechanism of action of 1-(Thiophen-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene derivatives: Compounds like 2-thiophenemethanamine and 3-thiophenemethanamine share the thiophene ring structure.
Cyclobutane derivatives: Compounds such as cyclobutanamine and cyclobutanecarboxylic acid derivatives share the cyclobutane ring structure.
Uniqueness
1-(Thiophen-2-yl)cyclobutan-1-amine is unique due to the combination of the thiophene and cyclobutane rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H11NS |
|---|---|
Poids moléculaire |
153.25 g/mol |
Nom IUPAC |
1-thiophen-2-ylcyclobutan-1-amine |
InChI |
InChI=1S/C8H11NS/c9-8(4-2-5-8)7-3-1-6-10-7/h1,3,6H,2,4-5,9H2 |
Clé InChI |
LBZBPZORQWBBJF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=CC=CS2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


